Usp7-IN-3

Vue d'ensemble

Description

USP7-IN-3 est un inhibiteur de petite molécule ciblant spécifiquement l'ubiquitine-protéase spécifique 7 (USP7). USP7 est une enzyme de déubiquitination qui joue un rôle crucial dans la régulation de la stabilité de diverses protéines impliquées dans la régulation du cycle cellulaire, la réparation de l'ADN et le contrôle épigénétique. La surexpression d'USP7 a été associée à la progression de plusieurs cancers, ce qui en fait une cible prometteuse pour les thérapies anticancéreuses .

Applications De Recherche Scientifique

USP7-IN-3 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier le rôle d'USP7 dans diverses voies biochimiques.

Biologie : Investigate les fonctions biologiques d'USP7 dans la régulation du cycle cellulaire, la réparation de l'ADN et le contrôle épigénétique.

Médecine : Explore son potentiel en tant qu'agent thérapeutique pour le traitement des cancers et d'autres maladies associées à la surexpression d'USP7.

Industrie : Appliqué dans les processus de découverte et de développement de médicaments pour identifier de nouvelles cibles thérapeutiques et optimiser les traitements existants

5. Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'activité de déubiquitination d'USP7. Cette inhibition conduit à l'accumulation de protéines ubiquitinées, qui sont ensuite ciblées pour la dégradation par le protéasome. La cible moléculaire principale d'this compound est le domaine catalytique d'USP7, où il se lie et empêche l'enzyme d'interagir avec ses substrats. Cette perturbation de l'activité d'USP7 affecte diverses voies cellulaires, notamment l'axe p53-MDM2, qui est crucial pour la régulation du cycle cellulaire et l'apoptose .

Composés similaires :

P22077 : Un autre inhibiteur d'USP7 qui modifie de manière covalente la cystéine catalytique d'USP7.

P50429 : Semblable à P22077, il cible également la cystéine catalytique et induit des changements conformationnels dans USP7.

FX1-5303 : Un inhibiteur d'USP7 puissant et spécifique utilisé comme sonde chimique pour étudier la régulation de la signalisation de p53 par USP7 .

Unicité d'this compound : this compound se démarque par sa forte puissance et sa sélectivité pour USP7 par rapport à d'autres enzymes de déubiquitination. Sa structure chimique unique permet une inhibition efficace d'USP7, conduisant à une activité anticancéreuse significative dans divers modèles précliniques. De plus, this compound a montré des résultats prometteurs en combinaison avec d'autres thérapies anticancéreuses, améliorant leur efficacité et offrant une nouvelle approche potentielle pour le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'USP7-IN-3 implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés incluent la formation de l'échafaudage central, suivie de modifications de groupe fonctionnel pour améliorer la puissance et la sélectivité. Les conditions de réaction typiques impliquent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et la capacité d'adaptation, garantissant une qualité et un approvisionnement constants. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour rationaliser la production .

Analyse Des Réactions Chimiques

Types de réactions : USP7-IN-3 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.

Substitution : Nucléophiles comme les halogénures, les amines et les électrophiles comme les halogénoalcanes.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Mécanisme D'action

USP7-IN-3 exerts its effects by specifically inhibiting the deubiquitinating activity of USP7. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The primary molecular target of this compound is the catalytic domain of USP7, where it binds and prevents the enzyme from interacting with its substrates. This disruption of USP7 activity affects various cellular pathways, including the p53-MDM2 axis, which is crucial for cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

P22077: Another USP7 inhibitor that covalently modifies the catalytic cysteine of USP7.

P50429: Similar to P22077, it also targets the catalytic cysteine and induces conformational changes in USP7.

FX1-5303: A potent and specific USP7 inhibitor used as a chemical probe to study USP7-mediated regulation of p53 signaling .

Uniqueness of USP7-IN-3: this compound stands out due to its high potency and selectivity for USP7 over other deubiquitinating enzymes. Its unique chemical structure allows for effective inhibition of USP7, leading to significant anti-cancer activity in various preclinical models. Additionally, this compound has shown promising results in combination with other cancer therapies, enhancing their efficacy and providing a potential new approach for cancer treatment .

Propriétés

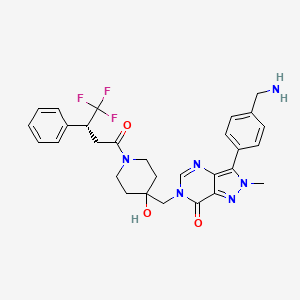

IUPAC Name |

3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQYKGBXQQARM-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C[C@H](C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

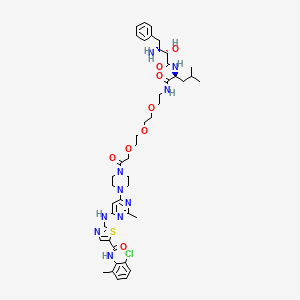

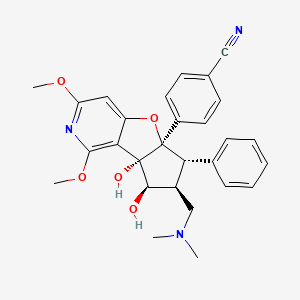

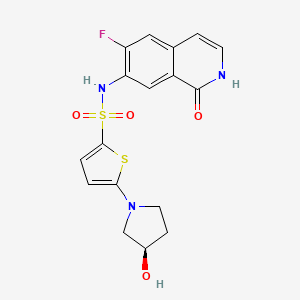

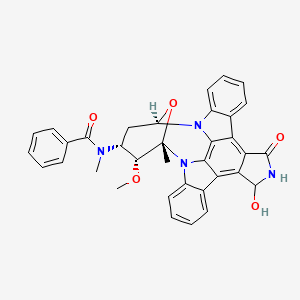

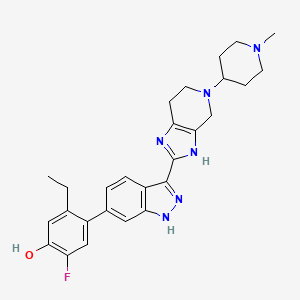

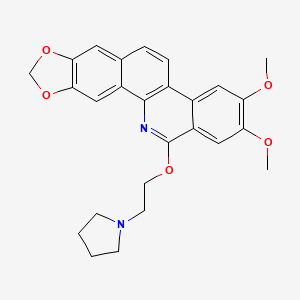

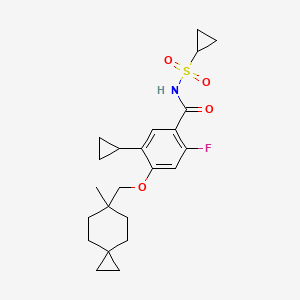

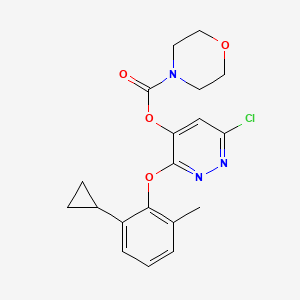

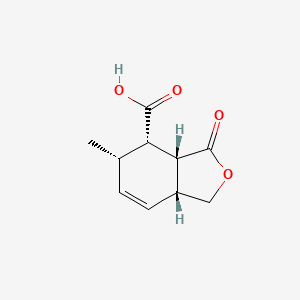

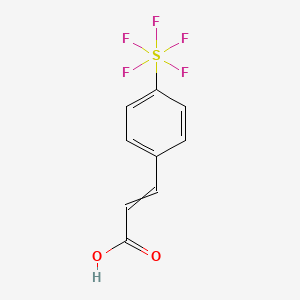

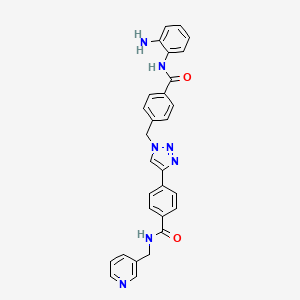

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)

![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)

![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)